molecular formula C16H30N12 B14443863 N~2~,N~2'~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) CAS No. 78326-99-5

N~2~,N~2'~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine)

Cat. No.: B14443863
CAS No.: 78326-99-5
M. Wt: 390.49 g/mol
InChI Key: XHFOXACKHBOLCX-UHFFFAOYSA-N
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Description

N~2~,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a decane chain linking two triazine rings, each substituted with three amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include refluxing in solvents like 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . This method allows for the preparation of symmetric 2-chloro-4,6-diamino-1,3,5-triazines in reasonable yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale nucleophilic substitution reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazine derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.

Scientific Research Applications

N~2~,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) has several scientific research applications:

Mechanism of Action

The mechanism of action for N2,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) is unique due to its decane linker, which imparts specific physical and chemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it distinct from other triazine derivatives .

Properties

CAS No.

78326-99-5

Molecular Formula

C16H30N12

Molecular Weight

390.49 g/mol

IUPAC Name

2-N-[10-[(4,6-diamino-1,3,5-triazin-2-yl)amino]decyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C16H30N12/c17-11-23-12(18)26-15(25-11)21-9-7-5-3-1-2-4-6-8-10-22-16-27-13(19)24-14(20)28-16/h1-10H2,(H5,17,18,21,23,25,26)(H5,19,20,22,24,27,28)

InChI Key

XHFOXACKHBOLCX-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCNC1=NC(=NC(=N1)N)N)CCCCNC2=NC(=NC(=N2)N)N

Origin of Product

United States

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